Thiophene, 3-ethyl-2-methyl-5-phenyl-
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Overview
Description
Thiophene, 3-ethyl-2-methyl-5-phenyl- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their significant roles in medicinal chemistry, material science, and industrial applications due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann thiophene synthesis . For instance, the Paal-Knorr synthesis involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives are often produced by cyclization of butane, butadiene, or butenes with sulfur . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 3-ethyl-2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene acts as an electron-rich aromatic compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are typical.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
Scientific Research Applications
Thiophene, 3-ethyl-2-methyl-5-phenyl- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 3-ethyl-2-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. For instance, it can act as a kinase inhibitor, modulating signaling pathways involved in cell proliferation and survival . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Thiophene, 3-ethyl-2-methyl-5-phenyl- can be compared with other thiophene derivatives such as:
Furan (C4H4O): Contains an oxygen atom instead of sulfur.
Selenophene (C4H4Se): Contains a selenium atom instead of sulfur.
Pyrrole (C4H4NH): Contains a nitrogen atom instead of sulfur.
These compounds vary by the heteroatom in the ring, which influences their chemical properties and reactivity. Thiophene derivatives are generally more aromatic and less electron-donating compared to furan and pyrrole .
Properties
CAS No. |
61285-36-7 |
---|---|
Molecular Formula |
C13H14S |
Molecular Weight |
202.32 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-phenylthiophene |
InChI |
InChI=1S/C13H14S/c1-3-11-9-13(14-10(11)2)12-7-5-4-6-8-12/h4-9H,3H2,1-2H3 |
InChI Key |
RIQWQNGNHRQTKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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